Iron(II) fluoride tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

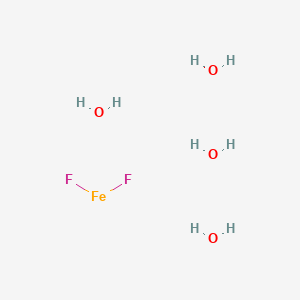

Iron(II) fluoride tetrahydrate, also known as ferrous fluoride tetrahydrate, is an inorganic compound with the molecular formula FeF₂·4H₂O. It appears as colorless transparent crystals and is known for its high spin metal center. This compound is often used in various scientific and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron(II) fluoride tetrahydrate can be synthesized by dissolving iron in warm hydrated hydrofluoric acid and precipitating the result by the addition of ethanol . The reaction can be represented as:

Fe+4HF→FeF2⋅4H2O

Industrial Production Methods: In industrial settings, the anhydrous form of iron(II) fluoride is typically prepared by reacting ferrous chloride with anhydrous hydrogen fluoride . The tetrahydrate form is then obtained by dissolving the anhydrous salt in water and allowing it to crystallize.

Types of Reactions:

Oxidation: this compound can oxidize in moist air to form iron(III) fluoride hydrate.

Reduction: It can be reduced by hydrogen gas to form iron and hydrogen fluoride.

Substitution: It reacts with other halides to form corresponding iron halides.

Common Reagents and Conditions:

Oxidation: Moist air or oxygen.

Reduction: Hydrogen gas at elevated temperatures.

Substitution: Halide salts in aqueous solutions.

Major Products Formed:

Oxidation: Iron(III) fluoride hydrate.

Reduction: Iron and hydrogen fluoride.

Substitution: Iron halides such as iron(II) chloride, iron(II) bromide, etc.

Applications De Recherche Scientifique

Iron(II) fluoride tetrahydrate has diverse applications in scientific research and industry:

Chemistry: Used as a catalyst in organic reactions.

Biology: Investigated for its potential in biological systems due to its magnetic properties.

Medicine: Explored for its use in medical imaging and as a component in pharmaceuticals.

Industry: Utilized in metal production, oil refining, and etching processes.

Mécanisme D'action

The mechanism of action of iron(II) fluoride tetrahydrate involves its ability to act as a catalyst in various chemical reactions. Its high spin metal center allows it to participate in electron transfer processes, making it effective in oxidation-reduction reactions . The compound’s magnetic properties also play a role in its applications in medical imaging and other scientific research .

Comparaison Avec Des Composés Similaires

- Iron(II) chloride

- Iron(II) bromide

- Iron(II) iodide

- Iron(III) fluoride

Comparison: Iron(II) fluoride tetrahydrate is unique due to its high spin metal center and its ability to form a tetrahydrate. Unlike iron(II) chloride, bromide, and iodide, iron(II) fluoride has a higher oxidation state and different magnetic properties . Iron(III) fluoride, on the other hand, has a higher oxidation state but lacks the tetrahydrate form that gives this compound its unique properties .

Activité Biologique

Iron(II) fluoride tetrahydrate (FeF₂·4H₂O) is an inorganic compound that exhibits various biological activities due to its unique chemical properties. Understanding its biological implications is essential for its application in fields such as medicine, environmental science, and materials engineering. This article explores the biological activity of this compound, including its synthesis, structural properties, and case studies related to its biological effects.

This compound is characterized by its molecular formula FeF2⋅4H2O. The compound can exist in two polymorphic forms: rhombohedral and hexagonal. The rhombohedral form displays disorder, while the hexagonal form is more stable under certain conditions .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 130.83 g/mol |

| Solubility | Slightly soluble in water |

| Melting Point | Decomposes before melting |

| Density | Approximately 2.5 g/cm³ |

Biological Activity

This compound has been studied for its potential biological activities, particularly in relation to its effects on cellular systems and its role as a trace element in biological processes.

Antimicrobial Properties

Research indicates that iron compounds, including Iron(II) fluoride, can exhibit antimicrobial properties. A study demonstrated that iron fluorides can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes . This property may be leveraged in developing antimicrobial agents or preservatives.

Toxicological Studies

Toxicological assessments have shown that exposure to this compound can lead to various health effects depending on the dosage and route of exposure. In animal studies, acute exposure resulted in symptoms such as gastrointestinal distress and respiratory issues . Long-term exposure studies are necessary to evaluate chronic toxicity and potential carcinogenic effects.

Case Study: Eye Irritation

A notable case study involved the administration of this compound in eye irritation tests on rabbits. The results indicated significant irritation, including corneal opacity and conjunctivitis, which persisted beyond the observation period . These findings highlight the need for caution when handling this compound.

The biological activity of this compound may be attributed to its ability to interact with biological molecules such as proteins and nucleic acids. The presence of fluoride ions can influence enzymatic activities and metabolic pathways, potentially leading to oxidative stress within cells .

Analyse Des Réactions Chimiques

Key Parameters:

| Parameter | Value | Source |

|---|---|---|

| Solubility in HF | Sparingly soluble | |

| Precipitation agent | Ethanol | |

| Crystal system | Hexagonal/rhombohedral |

Thermal Decomposition

Heating FeF₂·4H₂O induces stepwise dehydration and decomposition:

FeF₂·4H₂O → FeF₂·2H₂O (100°C) → FeF₂ (anhydrous, >200°C)

-

Complete dehydration occurs above 200°C, forming anhydrous FeF₂ .

-

At 750°C under NH₄F, FeF₂ reduces to metallic iron :

3FeF₂ + NH₄F → 3Fe + ½N₂ + 4HF

Thermal Stability Data:

| Phase | Decomposition Temperature | Product |

|---|---|---|

| FeF₂·4H₂O | 100°C | FeF₂·2H₂O |

| FeF₂·2H₂O | 200°C | Anhydrous FeF₂ |

| Anhydrous FeF₂ | 1100°C | Sublimes |

Oxidation in Moist Air

FeF₂·4H₂O oxidizes in humid environments:

4FeF₂·4H₂O + 3O₂ → 2(FeF₃)₂·9H₂O + 2Fe(OH)₃

Ammoniation Reactions

Exposure to gaseous ammonia yields ammoniates:

FeF₂·4H₂O + xNH₃ → FeF₂·xNH₃·yH₂O

-

Products depend on temperature and NH₃ concentration :

-

FeF₂·5NH₃·H₂O (low temp)

-

FeF₂·NH₃·H₂O (moderate temp)

-

FeF₂·0.5NH₃·H₂O (high temp)

-

Catalytic Hydrodefluorination (HDF)

Anhydrous FeF₂ (derived from the tetrahydrate) catalyzes C–F bond activation:

C₆F₆ + Et₃SiH → C₆F₅H + Et₃SiF

Catalytic Performance:

| Substrate | Product | Turnover Number |

|---|---|---|

| Hexafluorobenzene | Pentafluorobenzene | 5 |

| Octafluorotoluene | Heptafluorotoluene | 3 |

Reactivity with Lewis Acids

FeF₂·4H₂O reacts with BF₃·Et₂O to form borate complexes:

FeF₂·4H₂O + BF₃·Et₂O → Fe(BF₄)₂·4H₂O + Et₂O

Silica-Supported Reactions

In materials science, FeF₂·4H₂O reacts with SiO₂ at 400°C:

FeF₂·4H₂O + SiO₂ → FeSiO₃ + 4HF + 3H₂O

Propriétés

IUPAC Name |

difluoroiron;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUQQQYUHMEQEX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.F[Fe]F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2FeH8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13940-89-1 |

Source

|

| Record name | Iron(II) fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Are there any techniques that could be employed to study and confirm the disorder in Iron(II) fluoride tetrahydrate?

A: Although the abstract [] doesn't specify the methods used to determine the disordered nature of this compound, we can infer suitable techniques from the research on Zinc Fluoride Tetrahydrate. Techniques like X-ray crystallography would be instrumental in revealing the positions of the atoms within the crystal lattice and confirming the positional disorder of fluoride ions. Additionally, entropy measurements, similar to the heat capacity studies conducted on Zinc Fluoride Tetrahydrate [], could provide quantitative evidence of the disorder. By comparing the calorimetric entropy (Scal) with the spectroscopic entropy (Seq), researchers can calculate the residual entropy and gain insights into the extent of disorder within the crystal structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.